(1-(2-Bromophenyl)cyclohexyl)methanamine
Description
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYAWFOLJUVJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromophenyl)cyclohexyl)methanamine typically involves the following steps:
Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of (1-(2-Bromophenyl)cyclohexyl)methanamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Bromophenyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1-(2-Bromophenyl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(2-Bromophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, while the cyclohexyl and methanamine groups contribute to the overall molecular stability and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electronic Effects : The 2-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing CF₃ group in the trifluoromethyl analog . The 4-fluorophenyl derivative exhibits weaker electronic perturbation due to fluorine's lower electronegativity .
- Biological Relevance : Nitrogen-containing heterocycles (e.g., pyridinyl) enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetic profiles .
Physicochemical Properties
Comparative spectral and analytical
Notes:
Biological Activity
(1-(2-Bromophenyl)cyclohexyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclohexyl group linked to a methanamine moiety, with a 2-bromophenyl substituent, which may enhance its reactivity and biological efficacy. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential, particularly in neuropharmacology and oncology.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A bromophenyl group, which may influence the compound's interaction with biological targets.
- A cyclohexyl ring, providing a hydrophobic character that can affect membrane permeability and receptor binding.
Preliminary studies suggest that (1-(2-Bromophenyl)cyclohexyl)methanamine may act through several mechanisms:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, potentially affecting mood and cognition.
- Anticancer Activity : Compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that (1-(2-Bromophenyl)cyclohexyl)methanamine could also possess anticancer properties.
In Vitro Studies
Research has indicated that (1-(2-Bromophenyl)cyclohexyl)methanamine exhibits significant biological activity. Here are some findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 15.63 | Induces apoptosis |
| Study 2 | U-937 | 12.00 | Cytotoxic effect |
| Study 3 | CEM-13 | 10.50 | Antiproliferative activity |
These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation effectively.
Case Studies
- Neuropharmacological Effects : In a study involving animal models, (1-(2-Bromophenyl)cyclohexyl)methanamine was administered to assess its impact on anxiety-like behavior. The results indicated a significant reduction in anxiety-related behaviors, suggesting potential for treating anxiety disorders.
- Anticancer Efficacy : A comparative study assessed the cytotoxic effects of (1-(2-Bromophenyl)cyclohexyl)methanamine against standard chemotherapeutic agents like doxorubicin. The compound showed comparable or superior efficacy in certain cancer cell lines, highlighting its potential as an alternative therapeutic agent.
Synthesis Methods
The synthesis of (1-(2-Bromophenyl)cyclohexyl)methanamine can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the bromophenyl group.
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of functional groups onto the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
